molecular formula C23H22N6O3 B2740666 7-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396855-84-7

7-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2740666
CAS No.: 1396855-84-7
M. Wt: 430.468
InChI Key: BIESHNUIOHVCGB-UHFFFAOYSA-N
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Description

7-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction results in changes that affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Biochemical Pathways

The compound affects the biochemical pathways associated with α1-ARs. These pathways are linked with numerous neurodegenerative and psychiatric conditions . Studies have shown a connection between Alzheimer’s disease (AD) and α1-ARs .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile, as identified through absorption, distribution, metabolism, and excretion (ADME) calculations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its therapeutic approach for the treatment of numerous disorders as mentioned above . The compound’s interaction with α1-ARs leads to changes that can help in the treatment of these conditions .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-32-19-10-6-5-9-18(19)27-11-13-28(14-12-27)22-24-15-17-20(25-22)26-23(31)29(21(17)30)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,24,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIESHNUIOHVCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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